molecular formula C24H30ClN3O4S2 B2779033 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217003-83-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2779033
CAS RN: 1217003-83-2
M. Wt: 524.09
InChI Key: KJTFYWKWUQMWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O4S2 and its molecular weight is 524.09. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs

One of the chemical derivatives related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride is investigated for its potential as a nonsteroidal anti-inflammatory drug. Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline showed anti-inflammatory activity across various concentrations, highlighting the therapeutic potential of such compounds in managing inflammation without adverse effects on myocardial function (Lynch et al., 2006).

Anticancer and Analgesic Agents

Research on benzodifuranyl derivatives, including those related to the chemical structure , demonstrates significant anti-inflammatory and analgesic activities. These compounds, derived from visnaginone and khellinone, exhibit potent cyclooxygenase inhibition, analgesic, and anti-inflammatory properties, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Neuroprotective and Anti-anoxic Activities

Studies on cerebral protective agents, including thiazole derivatives similar to the compound of interest, have shown promising anti-anoxic (AA) activity, suggesting a potential role in protecting brain cells from damage due to lack of oxygen. Among tested compounds, specific thiazolecarboxamide hydrochlorides demonstrated potent AA activity, offering insights into the development of treatments for conditions associated with oxygen deprivation to the brain (Ohkubo et al., 1995).

Antimicrobial Properties

The antimicrobial evaluation of fluoro-substituted sulphonamide benzothiazoles, which share structural similarities with the compound in focus, reveals broad-spectrum antibacterial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents capable of combating various bacterial infections (Jagtap et al., 2010).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2.ClH/c1-29-18-9-10-19(30-2)22-21(18)25-24(33-22)27(12-6-11-26-13-15-31-16-14-26)23(28)17-7-4-5-8-20(17)32-3;/h4-5,7-10H,6,11-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFYWKWUQMWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.